molecular formula C6H4ClN3O B6319998 4-Chloro-6-methoxypyrimidine-5-carbonitrile CAS No. 425394-86-1

4-Chloro-6-methoxypyrimidine-5-carbonitrile

Cat. No. B6319998
CAS RN: 425394-86-1
M. Wt: 169.57 g/mol
InChI Key: RYCFHVBSKVGIHY-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyrimidine-5-carbonitrile, also known as CMPC, is an organic compound that belongs to the group of pyrimidine derivatives. It is a colorless solid that is soluble in water and organic solvents. CMPC has a wide range of applications in scientific research, from drug development to biochemical and physiological studies.

Scientific Research Applications

4-Chloro-6-methoxypyrimidine-5-carbonitrile has a wide range of applications in scientific research. It has been used in the development of drugs for the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease. In addition, 4-Chloro-6-methoxypyrimidine-5-carbonitrile has been used in biochemical and physiological studies to investigate the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypyrimidine-5-carbonitrile is not yet fully understood. However, it is believed that 4-Chloro-6-methoxypyrimidine-5-carbonitrile acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to the inhibition of inflammation, pain, and other physiological responses.
Biochemical and Physiological Effects
4-Chloro-6-methoxypyrimidine-5-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Chloro-6-methoxypyrimidine-5-carbonitrile can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. In addition, 4-Chloro-6-methoxypyrimidine-5-carbonitrile has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-6-methoxypyrimidine-5-carbonitrile in laboratory experiments is that it is a relatively stable compound. This makes it suitable for use in a wide range of experiments. However, 4-Chloro-6-methoxypyrimidine-5-carbonitrile is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Future research on 4-Chloro-6-methoxypyrimidine-5-carbonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in drug development. In addition, further research could be conducted to explore the biochemical and physiological effects of 4-Chloro-6-methoxypyrimidine-5-carbonitrile in more detail, as well as its potential toxicity. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 4-Chloro-6-methoxypyrimidine-5-carbonitrile.

Synthesis Methods

4-Chloro-6-methoxypyrimidine-5-carbonitrile can be synthesized by the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds in two steps, first forming the desired product, 4-chloro-6-methoxypyrimidine-5-carbonitrile, and then hydrolyzing the intermediate product to form the final product.

properties

IUPAC Name

4-chloro-6-methoxypyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCFHVBSKVGIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591308
Record name 4-Chloro-6-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxypyrimidine-5-carbonitrile

CAS RN

425394-86-1
Record name 4-Chloro-6-methoxy-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425394-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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